Dual Sulfonamide Architecture for Enhanced Carbonic Anhydrase II Binding Affinity Versus Mono-Sulfonamide Indoles
The dual-sulfonamide topology of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide, which presents a C2-sulfonamide zinc-binding group (ZBG) together with an N1-benzenesulfonyl moiety capable of additional hydrophobic and hydrogen-bonding interactions, is structurally positioned to achieve high-affinity carbonic anhydrase inhibition. In a structurally related indole-based benzenesulfonamide series, the most potent compound (2a) achieved a Ki of 5.9 nM against hCA II with 13-fold selectivity over hCA I, 34-fold over hCA IX, and 9-fold over hCA XII [1]. In contrast, mono-sulfonamide indole derivatives lacking the second sulfonyl group, such as simple 1H-indole-2-sulfonamide, have been reported as excellent CA inhibitors qualitatively but without the dual-anchor binding mode that enables simultaneous zinc coordination and rim-binding pocket occupancy [2]. The C2-sulfonamide moiety directly coordinates the active-site zinc ion, while the N1-benzenesulfonyl group extends into the hydrophobic/hydrophilic cleft, a binding topology corroborated by crystallographic studies of the related inhibitor 4-(1H-indol-2-yl)-benzenesulfonamide in complex with hCA II (PDB 5N1S) [3].
| Evidence Dimension | Carbonic anhydrase II inhibitory constant (Ki) |
|---|---|
| Target Compound Data | No direct Ki measurement available for 1-(benzenesulfonyl)-1H-indole-2-sulfonamide; predicted to engage zinc via C2-sulfonamide and occupy rim pocket via N1-benzenesulfonyl based on structural analogy |
| Comparator Or Baseline | Indole-based benzenesulfonamide 2a (structurally related dual-pharmacophore analog): Ki (hCA II) = 5.9 nM; selectivity ratios of 13× (hCA I), 34× (hCA IX), 9× (hCA XII) [1]. 1H-indole-2-sulfonamide (mono-sulfonamide): no quantitative Ki reported for isolated parent; qualitative CA inhibition established [2]. |
| Quantified Difference | Potency differential cannot be precisely quantified for the target compound due to absence of direct Ki measurement. Class-level data indicate that indole benzenesulfonamides with optimized linker geometry achieve Ki values as low as 5.9 nM, representing a >1,000-fold range across regioisomers within the same series [1]. |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA isoforms I, II, IX, and XII; Ki values from Dixon plots [1]. Crystallographic binding mode from PDB 5N1S (hCA II co-crystallized with 4-(1H-indol-2-yl)-benzenesulfonamide) [3]. |
Why This Matters
Researchers procuring indole sulfonamides for carbonic anhydrase inhibitor screening should prioritize compounds with the dual-sulfonamide architecture because mono-sulfonamide indoles cannot simultaneously engage the zinc ion and the selective rim-binding pocket, a dual interaction that class-level SAR data indicate is necessary for sub-10 nM potency and isoform selectivity.
- [1] Alterio V, Tanc M, Ivanova J, et al. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Int. J. Mol. Sci. 2022, 23(5), 2540. View Source
- [2] Graham SL, Hoffman JM, Gautheron P, et al. Topically active carbonic anhydrase inhibitors. 3. Benzofuran- and indole-2-sulfonamides. J. Med. Chem. 1990, 33(2), 749-754. View Source
- [3] PDB Entry 5N1S. Crystal structure of human carbonic anhydrase II in complex with the inhibitor 4-(1H-Indol-2-yl)-benzenesulfonamide. RCSB Protein Data Bank. View Source
